molecular formula C16H22N4O B2935542 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide CAS No. 2034254-22-1

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide

Cat. No.: B2935542
CAS No.: 2034254-22-1
M. Wt: 286.379
InChI Key: IUIDOMQZVCLSLQ-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide is a synthetic chemical of interest in neuroscience research for its potential activity as an agonist of the GPR88 receptor . GPR88 is an orphan G-protein coupled receptor highly expressed in the brain's striatal regions, making it a compelling target for investigating striatal-associated disorders . Research suggests GPR88 is involved in regulating the dopaminergic system and may be implicated in conditions such as Parkinson's disease, schizophrenia, anxiety, and drug addiction . The structure of this compound incorporates a 1,2,3-triazole moiety, which is a well-known amide bioisostere in medicinal chemistry. This replacement is often employed to improve metabolic stability and modulate the physicochemical properties of lead compounds . This agent is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and in compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIDOMQZVCLSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Alkylation: The triazole ring is then alkylated with 3-methyl-1-butan-2-yl halide under basic conditions to introduce the butan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated triazole with 3-phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and alkylation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Pyrazole/Pyridine : The target compound’s 2H-1,2,3-triazole ring distinguishes it from pyrazole- or pyridine-containing analogues (e.g., ). Triazoles offer greater hydrogen-bonding capacity and metabolic stability compared to pyrazoles .
  • In contrast, naphthalene-OCH2 groups in compound 6a enhance aromatic stacking interactions .
  • Biological Relevance : Fluorinated or chlorinated aryl groups (e.g., in A1 and compound 2 ) are common in bioactive molecules for improved lipophilicity and target engagement.

Q & A

Q. Key Data :

ParameterConditions
Solvent Systemtert-Butanol/H₂O (3:1)
CatalystCu(OAc)₂ (10 mol%)
Reaction Time6–8 hours
Purification MethodEthanol recrystallization

How is the purity and structural integrity of the compound confirmed post-synthesis?

Basic Research Question
Post-synthesis characterization employs:

  • Spectroscopy :
    • IR : Peaks at ~1670–1682 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C–O/C–N), and 1500–1600 cm⁻¹ (aromatic C=C) .
    • NMR : Diagnostic signals include δ 5.38–5.48 ppm (–CH₂– groups), δ 8.36 ppm (triazole proton), and δ 10.79 ppm (–NH) in DMSO-d₆ .
    • HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ calculated: 404.1359; observed: 404.1348) .
  • Chromatography : TLC with hexane/ethyl acetate (8:2) monitors reaction progress .

How can regioselectivity issues in triazole formation during synthesis be addressed?

Advanced Research Question
CuAAC typically yields 1,4-regioisomers, but side products (e.g., 1,5-triazoles) may form under suboptimal conditions. Mitigation strategies include:

  • Catalyst Optimization : Use of Cu(I) sources (e.g., CuBr) instead of Cu(II) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics and reduce byproduct formation .
  • Temperature Control : Maintaining room temperature prevents thermal decomposition of intermediates .

Q. Experimental Design Tip :

  • Compare reaction outcomes using different Cu catalysts (Cu(OAc)₂ vs. CuBr) and solvents (water vs. DMF) .

What methodologies are employed to analyze contradictory spectroscopic data in structural elucidation?

Advanced Research Question
Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) require:

  • 2D NMR Techniques : HSQC and HMBC to resolve ambiguous coupling or connectivity .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA).
  • Isotopic Labeling : Use of ¹³C-labeled precursors to trace carbon environments in complex structures .

Case Study :
In compound 6b , conflicting ¹H NMR signals for aromatic protons were resolved via COSY, confirming para-substitution patterns .

How is the compound's bioactivity assessed in antiproliferative assays?

Advanced Research Question
Bioactivity testing involves:

  • Cell Lines : Human cancer cell lines (e.g., MCF-7, HeLa) cultured in DMEM with 10% FBS.
  • Dose-Response Assays : Incubate cells with compound (1–100 µM) for 48–72 hours, followed by MTT assay to measure viability .
  • SAR Analysis : Modify substituents (e.g., nitro groups, halogenated phenyl rings) to correlate structure with IC₅₀ values .

Q. Example Protocol :

StepConditions
Cell CultureRPMI-1640, 37°C, 5% CO₂
Incubation Time72 hours
Detection MethodMTT (λ = 570 nm)

How can researchers design analogs to explore the structure-activity relationship (SAR) of this compound?

Advanced Research Question
SAR studies focus on modifying:

  • Triazole Core : Replace 1,2,3-triazole with 1,2,4-triazole to assess heterocycle impact on bioactivity .
  • Side Chains : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to the phenyl ring to enhance binding affinity .
  • Stereochemistry : Synthesize enantiomers to evaluate chiral center effects on target interaction .

Q. Synthetic Strategy :

  • Use click chemistry to generate a library of analogs (e.g., 9a–9e with fluorophenyl, bromophenyl, or methoxyphenyl substituents) .

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